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Introduction

SHP389, also known as TNO155, is a potent and selective allosteric inhibitor of Src homology-
2 domain-containing protein tyrosine phosphatase-2 (SHP2).[1][2] SHP2 is a non-receptor
protein tyrosine phosphatase that plays a critical role in cell growth and differentiation by
modulating the RAS-MAPK signaling pathway.[1][3] Dysregulation of the RAS-MAPK pathway
is a frequent driver of oncogenesis, making SHP2 an attractive target for cancer therapy.[4]
Preclinical studies have demonstrated that TNO155 can effectively block RTK signaling and
exhibits anti-tumor activity in various cancer models.

These application notes provide a comprehensive overview of the protocol for utilizing SHP389
(TNO155) in in vivo xenograft studies. The content includes detailed experimental
methodologies, a summary of quantitative data from preclinical studies, and visualizations of
key signaling pathways and experimental workflows.

Mechanism of Action

SHP389 (TNO155) is an allosteric inhibitor that binds to a tunnel-like pocket at the interface of
the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of
SHP2.[1] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, which prevents
its activation and subsequent dephosphorylation of downstream substrates.[1] The primary
signaling pathway modulated by TNO155 is the RAS-MAPK pathway. By inhibiting SHP2,
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TNO155 blocks the dephosphorylation of key signaling nodes, leading to the downregulation of

phosphorylated ERK (p-ERK).[1][5]

Quantitative Data Summary

The following tables summarize the in vitro potency and preclinical in vivo efficacy of SHP389

(TNO155) from various studies.

Table 1: In Vitro Potency of SHP389 (TNO155)

Assay Target/Cell Line IC50

SHP2 Biochemical Assay SHP2 36 nM[2]
p-ERK Cellular Assay 36 nM[2]
SHP2 Inhibition Wild-type SHP2 0.011 pMI[6]
pPERK Inhibition KYSE520 0.008 puM[7]
Cell Proliferation (5-day) KYSE520 0.100 pMI[7]

Table 2: In Vivo Efficacy of TNO155 in Xenograft Models
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Xenograft Dosing
Cancer Type Treatment Outcome
Model Schedule
BRAF V600E ) Moderate tumor
HT-29 20 mg/kg, twice
Colorectal TNO155 ) growth
Xenografts daily o
Cancer inhibition[8]
Dabrafenib: 30
) Enhanced tumor
. mg/kg daily; .
BRAF V600E Dabrafenib + o growth inhibition
HT-29 . Trametinib: 0.3
Colorectal Trametinib + ) compared to
Xenografts mg/kg daily; )
Cancer TNO155 single agents or
TNO155: 20
) ) dual therapy|[8]
mg/kg twice daily
Reduced or
Murine ALK delayed tumor
ALK-mutant TNO155 + -~
mutant o Not specified growth and
Neuroblastoma Lorlatinib
xenografts prolonged
survival[4]

Experimental Protocols

This section provides a detailed methodology for a typical in vivo xenograft study using
SHP389 (TNO155).

Cell Line-Derived Xenograft (CDX) Model Establishment

o Cell Culture: Culture the desired cancer cell line (e.g., HT-29) in the appropriate medium

supplemented with 10% fetal bovine serum and antibiotics until cells reach 70-80%

confluency.

o Cell Harvesting: Wash the cells with sterile phosphate-buffered saline (PBS) and detach

them using trypsin-EDTA. Neutralize the trypsin with complete culture medium.

o Cell Counting and Viability: Centrifuge the cell suspension, resuspend the pellet in serum-

free medium or PBS, and determine the cell count and viability using a hemocytometer or an

automated cell counter. A viability of >90% is recommended.
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Cell Implantation:

o Resuspend the viable cells in a 1:1 mixture of serum-free medium and Matrigel to a final
concentration of 1 x 1077 to 1 x 1078 cells/mL.

o Subcutaneously inject 100-200 uL of the cell suspension into the flank of
immunocompromised mice (e.g., nude or NOD/SCID mice).

Tumor Monitoring and Animal Grouping

Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumors
with calipers two to three times per week.

Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume
(mm?3) = (Length x Width?) / 2.

Randomization: Once the tumors reach a predetermined average volume (e.g., 100-200
mm3), randomize the mice into treatment and control groups. Ensure that the average tumor
volume is similar across all groups.

SHP389 (TNO155) Formulation and Administration

Formulation: Prepare a suspension of SHP389 (TNO155) in a suitable vehicle for oral
administration, such as 0.5% methylcellulose in sterile water. The formulation should be
prepared fresh daily or according to its stability data.

Dosage Calculation: Calculate the required dose for each mouse based on its body weight.

Administration: Administer the calculated volume of the SHP389 (TNO155) formulation to the
mice via oral gavage. A typical dosing schedule from preclinical studies is twice daily.

In Vivo Efficacy Evaluation

Data Collection: Continue to monitor tumor volumes and body weights of the mice
throughout the study.

Endpoint: The study can be terminated when the tumors in the control group reach a
predetermined size or at a fixed time point.
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o Data Analysis:

o Plot the mean tumor volume + standard error of the mean (SEM) for each treatment group

over time.

o Calculate the tumor growth inhibition (TGI) to quantify the anti-tumor effect of the

tfreatment.

o At the end of the study, tumors can be excised, weighed, and processed for further
analysis, such as Western blotting for p-ERK levels or immunohistochemistry.

Signaling Pathways and Experimental Workflows
Signaling Pathway
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Caption: SHP2 signaling pathway and the mechanism of SHP389 (TNO155) inhibition.
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Caption: Experimental workflow for an in vivo xenograft study with SHP389 (TNO155).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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